molecular formula C12H16BrNO B13588278 4-(2-Bromobenzyl)piperidin-4-ol

4-(2-Bromobenzyl)piperidin-4-ol

Katalognummer: B13588278
Molekulargewicht: 270.17 g/mol
InChI-Schlüssel: SPEZCFYMAAOEPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Bromobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the bromobenzyl group at the 4-position of the piperidine ring and a hydroxyl group at the same position makes this compound unique. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromobenzyl)piperidin-4-ol typically involves the reaction of piperidine with 2-bromobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Bromobenzyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(2-Bromobenzyl)piperidin-4-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Investigated for its potential use in the treatment of diseases such as HIV, cancer, and neurological disorders.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 4-(2-Bromobenzyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, in the context of its antiviral activity, it may act as an antagonist to certain receptors or enzymes involved in viral replication. The presence of the bromobenzyl group and the hydroxyl group allows it to form strong interactions with its targets, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Bromobenzyl)piperidin-4-ol
  • 4-(2-Chlorobenzyl)piperidin-4-ol
  • 4-(2-Fluorobenzyl)piperidin-4-ol

Uniqueness

4-(2-Bromobenzyl)piperidin-4-ol is unique due to the presence of the bromine atom at the 2-position of the benzyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, it may exhibit different pharmacokinetic and pharmacodynamic properties .

Eigenschaften

Molekularformel

C12H16BrNO

Molekulargewicht

270.17 g/mol

IUPAC-Name

4-[(2-bromophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H16BrNO/c13-11-4-2-1-3-10(11)9-12(15)5-7-14-8-6-12/h1-4,14-15H,5-9H2

InChI-Schlüssel

SPEZCFYMAAOEPB-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1(CC2=CC=CC=C2Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.